

Spectroscopic Analysis of Stevioside and Rebaudioside D: A Technical Guide

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Compound of Interest		
Compound Name:	Stevioside D	
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Introduction

Steviol glycosides, extracted from the leaves of Stevia rebaudiana Bertoni, are a class of high-intensity, low-calorie natural sweeteners. Their molecular structure consists of a diterpene aglycone, steviol, linked to various sugar moieties. The composition and arrangement of these sugars determine the sweetness profile and sensory attributes of each specific glycoside. This guide provides a comprehensive overview of the spectroscopic data for two prominent steviol glycosides: Stevioside and Rebaudioside D. It is important to note that while the query specified "Stevioside D," this is not a standard nomenclature in the scientific literature. It is highly probable that this refers to Rebaudioside D. For clarity and comprehensiveness, this document presents the spectroscopic data for both Stevioside and Rebaudioside D. The data is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data of Stevioside

Stevioside is one of the most abundant steviol glycosides in the stevia leaf. Its structure consists of a steviol backbone with three attached glucose units.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Stevioside recorded in two common deuterated solvents, dimethyl sulfoxide-d₆ (DMSO-d₆) and pyridine-d₅.



Table 1: ¹H and ¹³C NMR Spectroscopic Data of Stevioside



Position	¹³ C NMR (DMSO-d ₆) δc [ppm][1]	¹ H NMR (DMSO-d ₆) δH [ppm] (J in Hz) [1]	¹³ C NMR (Pyridine-d₅) δc [ppm]	¹H NMR (Pyridine-d₅) δH [ppm] (J in Hz)
Steviol Aglycone				
1	41.0	40.8		
2	19.1	19.1		
3	37.6	38.0	-	
4	42.5	44.4	-	
5	56.9	57.2	-	
6	21.7	22.2	_	
7	40.2	41.6	_	
8	42.5	41.3	-	
9	53.8	53.9	_	
10	39.9	39.8	-	
11	20.5	20.8	_	
12	36.2	39.6	-	
13	84.9	86.4	_	
14	43.7	44.0	_	
15	47.2	47.8	-	
16	153.9	155.0	_	
17	104.1	4.84 (brs), 5.66 (brs)	104.7	5.05 (s), 5.69 (s)
18	28.4	1.11 (s)	28.9	1.51 (s)
19	175.9	176.5		
20	15.2	0.91 (s)	16.4	1.17 (s)



Glucosyl Unit at C-19				
1'	95.3	5.25 (d, 7.9)	95.8	6.22 (d, 8.2)
2'	73.1	74.0		
3'	77.2	78.8		
4'	70.2	71.6		
5'	76.9	78.2		
6'	61.2	62.7		
Sophorosyl Unit at C-13				
1"	97.5	4.47 (d, 7.9)	104.7	5.37 (d, 7.8)
2"	86.9	88.0		
3"	77.0	78.2		
4"	70.9	71.8		
5"	77.3	78.4		
6"	61.9	62.9		
1'''	106.2	4.36 (d, 7.9)	105.1	5.03 (d, 7.8)
2'''	75.3	76.1		
3'''	76.9	78.6		
4'''	70.2	71.6		
5'''	76.6	78.0		
6'''	61.2	62.7		

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data



Table 2: IR and MS Spectroscopic Data of Stevioside

Technique	Data
**IR (cm ⁻¹) **	3303 (-OH stretching), 2932 (sp³ -CH stretching), 1730-1740 (-C=O stretching of ester), 1635 (C=C stretching), 1050 (C-O stretching, glycosidic bond)[2][3]
MS	Molecular Formula: C ₃₈ H ₆₀ O ₁₈ Molecular Weight: 804.88 g/mol [M-H] ⁻ : m/z 803.2[1] [M+Na] ⁺ : m/z 827.43[4]

Spectroscopic Data of Rebaudioside D

Rebaudioside D is a minor steviol glycoside that has gained commercial interest due to its favorable taste profile, exhibiting less bitterness than Stevioside. It possesses five glucose units attached to the steviol core.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following table presents the ¹H and ¹³C NMR chemical shifts for Rebaudioside D.

Table 3: ¹H and ¹³C NMR Spectroscopic Data of Rebaudioside D in Pyridine-d₅



Position	¹³ C NMR (Pyridine-d₅) δc [ppm]	¹H NMR (Pyridine-d₅) δH [ppm] (J in Hz)
Steviol Aglycone		
1	40.8	
2	19.1	
3	38.0	
4	44.4	
5	57.2	
6	22.2	_
7	41.6	
8	41.3	
9	53.9	
10	39.8	_
11	20.8	_
12	39.6	_
13	86.4	_
14	44.0	
15	47.8	_
16	155.0	_
17	104.7	5.05 (s), 5.69 (s)
18	28.9	1.51 (s)
19	176.5	
20	16.4	1.17 (s)
Glucosyl Unit I (C-19)		
1'	95.8	6.22 (d, 8.2)



2'	88.0	
3'	78.2	_
4'	71.8	_
5'	78.4	_
6'	62.9	_
Glucosyl Unit II (C-13)		_
1"	104.7	5.37 (d, 7.8)
2"	88.0	
3"	78.2	_
4"	71.8	_
5"	78.4	_
6"	62.9	_
Glucosyl Unit III (C-2 of Glc I)		_
1'''	105.1	5.03 (d, 7.8)
2""	76.1	
3'''	78.6	_
4'''	71.6	_
5"'	78.0	_
6'''	62.7	_
Glucosyl Unit IV (C-2 of Glc II)		_
1""	105.1	5.06 (d, 7.6)
2""	76.1	
3""	78.6	_
4""	71.6	_
		_



5"" 78.0 6"" 62.7 Glucosyl Unit V (C-3 of Glc II) 1"" 104.7 5.58 (d, 7.8) 2""" 76.1 3""" 78.6 4""" 71.6 5""" 78.0 6""" 62.7			_
Glucosyl Unit V (C-3 of Glc II) 1"" 104.7 5.58 (d, 7.8) 2"" 76.1 3"" 78.6 4"" 71.6 5"" 78.0	5""	78.0	
1""" 104.7 5.58 (d, 7.8) 2""" 76.1 3""" 78.6 4""" 71.6 5""" 78.0	6''''	62.7	
2""" 76.1 3""" 78.6 4""" 71.6 5""" 78.0	Glucosyl Unit V (C-3 of Glc II)		
3""" 78.6 4""" 71.6 5""" 78.0	1""	104.7	5.58 (d, 7.8)
4""" 71.6 5""" 78.0	2""	76.1	
5""" 78.0	3"""	78.6	
	4"""	71.6	
6""" 62.7	5"""	78.0	
	6"""	62.7	

Note: Complete and fully assigned NMR data for Rebaudioside D can be found in specialized literature. The data presented here is a representative compilation.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Table 4: IR and MS Spectroscopic Data of Rebaudioside D

Technique	Data
**IR (cm ⁻¹) **	Similar to other steviol glycosides, characteristic peaks are observed for -OH stretching (~3352), sp³ -CH stretching, -C=O stretching (~1728), and C-O-C stretching (~1058)[5][6]
MS	Molecular Formula: C₅oH8oO₂8[7] [M-H] ⁻ : m/z 1127.47[7]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following sections outline generalized procedures for the NMR, IR, and MS analysis of steviol



glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 1-10 mg of the purified steviol glycoside and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., pyridine-d₅ or DMSO-d₆) in a 5 mm NMR tube.[8]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.[8]
- Data Acquisition:
 - ¹H NMR: Acquire one-dimensional proton spectra using a standard pulse sequence. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used.
 - 13C NMR: Obtain carbon spectra using a proton-decoupled pulse sequence.
 - 2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.[9][10]
- Data Processing: Process the acquired data using appropriate software. Reference the chemical shifts to the residual solvent signal.[9]

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[6]
- Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).[2] A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and



subtracted from the sample spectrum.

 Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

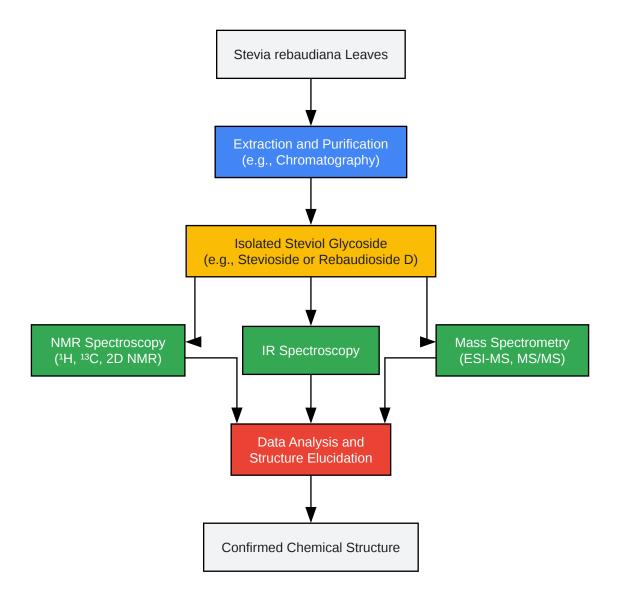
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile/water mixture, to a concentration of approximately 1-10 μg/mL.[11]
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system (LC-MS).[11][12] High-resolution mass spectrometers (e.g., TOF or Orbitrap) are used for accurate mass measurements.
- Data Acquisition:
 - Acquire mass spectra in both positive and negative ion modes to observe protonated ([M+H]+), sodiated ([M+Na]+), and deprotonated ([M-H]-) molecular ions.
 - Perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation patterns, which are crucial for structural elucidation and confirming the sequence of sugar moieties.[13]
- Data Analysis: Determine the molecular weight from the molecular ion peaks and analyze the fragmentation pattern to deduce the structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of steviol glycosides.





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Caption: Experimental workflow for the characterization of steviol glycosides.

Conclusion

This technical guide provides a consolidated resource of the NMR, IR, and MS spectroscopic data for Stevioside and Rebaudioside D. The tabulated data, along with the detailed experimental protocols, offer a valuable reference for the identification and characterization of these important natural sweeteners. The provided workflow visualization further clarifies the logical steps involved in the analysis of such compounds. The comprehensive nature of this information is intended to support the research and development efforts within the pharmaceutical and food science industries.



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